molecular formula C13H12F3NO3S B2576030 N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1428370-90-4

N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2576030
CAS No.: 1428370-90-4
M. Wt: 319.3
InChI Key: OTBBOAMPKIKKLQ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12F3NO3S and its molecular weight is 319.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies

The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via gold(I)-catalyzed cascade reactions demonstrates the compound's versatility in organic synthesis. These methodologies involve complex reactions such as oxidation, 1,2-alkynyl migration, and cyclization, enriching the chemistry of gold carbenoids and showcasing the compound's potential in the synthesis of novel organic molecules (Wang et al., 2014).

Chemical Reactivity and Ligand Design

The study of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives emphasizes their role in metal coordination and catalysis. These compounds have been synthesized and characterized, showing promising applications in catalytic processes and ligand design for metal complexation, indicating a significant potential in organometallic chemistry (Ruff et al., 2016).

Potential Biological Properties

Anticancer and Antiangiogenic Activity

Derivatives of N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide have been investigated for their anticancer and antiangiogenic activities. The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant in vitro and in vivo antiproliferative and vascular disrupting properties, suggesting these compounds as potential therapeutic agents in cancer treatment (Romagnoli et al., 2015).

Advanced Materials and Chemical Sensing

Mn2+ Complexes for pH-Responsive Relaxivity

The synthesis of ligands containing N-ethyl-4-(trifluoromethyl)benzenesulfonamide groups for complexation with Mn2+ has been explored for developing pH-responsive MRI contrast agents. These studies reveal the potential of such complexes in biomedical imaging, where the pH-dependent relaxivity could be beneficial for diagnosing and monitoring various diseases (Uzal-Varela et al., 2020).

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S/c14-13(15,16)11-2-1-3-12(8-11)21(18,19)17-6-4-10-5-7-20-9-10/h1-3,5,7-9,17H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBBOAMPKIKKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=COC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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